
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene
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Overview
Description
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a chemical compound with the molecular formula C7H2Cl2F3NO2S and a molecular weight of 292.06 g/mol . It is characterized by the presence of dichloro, trifluoromethylthio, and nitro functional groups attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves several stepsThe reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution patterns . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The dichloro and trifluoromethylthio groups can participate in substitution reactions with suitable nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents.
Scientific Research Applications
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies may use this compound to investigate its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The trifluoromethylthio group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene can be compared with similar compounds such as:
1,2-Dichloro-4-nitrobenzene: Lacks the trifluoromethylthio group, leading to different chemical properties and reactivity.
1,2-Dichloro-4-fluoro-5-nitrobenzene: Contains a fluorine atom instead of the trifluoromethylthio group, resulting in variations in its chemical behavior and applications. The presence of the trifluoromethylthio group in this compound makes it unique, providing distinct chemical and physical properties that are valuable in specific applications.
Biological Activity
1,2-Dichloro-4-trifluoromethylthio-5-nitrobenzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. Its unique structural features, including electron-withdrawing groups such as nitro and trifluoromethylthio, enhance its reactivity and potential biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H2Cl2F3NO2S. The presence of multiple electronegative substituents influences its physicochemical properties, enhancing lipophilicity and potentially improving bioavailability in biological systems.
Property | Value |
---|---|
Molecular Weight | 292.06 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The electron-withdrawing groups facilitate binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to alterations in metabolic pathways and cellular responses.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: It can bind to receptors, influencing signaling pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The trifluoromethylthio group is known for enhancing the lipophilicity of compounds, which may improve their ability to penetrate microbial membranes.
Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell growth by interfering with tubulin polymerization or other critical cellular processes. The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies
- Inhibition of Enzymatic Activity:
- Antimicrobial Effects:
-
Cancer Cell Line Studies:
- Investigations into structurally related pyrazoles indicated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with established chemotherapeutics like doxorubicin . This suggests a potential synergistic effect that could also be explored for this compound.
Properties
Molecular Formula |
C7H2Cl2F3NO2S |
---|---|
Molecular Weight |
292.06 g/mol |
IUPAC Name |
1,2-dichloro-4-nitro-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl2F3NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |
InChI Key |
GMRZIYQHVFLKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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